Cas no 97-00-7 (1-CHLORO-2,4-DINITROBENZENE)

1-CHLORO-2,4-DINITROBENZENE structure
1-CHLORO-2,4-DINITROBENZENE structure
1-CHLORO-2,4-DINITROBENZENE
97-00-7
C6H3ClN2O4
202.552020311356
MFCD00007075
34887
6

1-CHLORO-2,4-DINITROBENZENE Properties

Names and Identifiers

    • 1-CHLORO-2,4-DINITROBENZENE
    • Chlorodinitrobenzene
    • CDN
    • dinitrochlorobenzene
    • 2,4-DINITROCHLOROBENZENE
    • 2,4 DINITRO-1-CHLOROBENZENE
    • 1,3-dinitro-4-chlorobenzene
    • 1-Chloor-2,4-dinitrobenzeen
    • 1-Chlor-2,4-dinitrobenzene
    • 1-chloro-2,4-dinitrobenzeen
    • 1-chloro-2,4-dinitro-benzen
    • 1-Chloro-2,4-dinitrobenzol
    • 1-Cloro-2,4-dinitrobenzene
    • 2,4-Dinitrochlorobenzeue
    • 1-Chloro-2,4-dinitrobenzene Solution
    • Chloronitroaromatics: non-RCRA analytes
    • 1-chloro-2,4-dinitro-benzene
    • 2,4-dinitro-1-chlorobenzene
    • 2,4-Dinitrochlorbenzene solution
    • 2,4-Dinitrophenyl chloride
    • 4-Chloro-1,3-dinitrobenzene
    • Benzene,1-chloro-2,4-dinitro
    • CDNB
    • Dinitrochlorobenzol
    • DNCB
    • 1-Chloro-2,4-dinitrobenzene (ACI)
    • 1-Chloro-2,4-nitrobenzene
    • 2-Chloro-1,5-dinitrobenzene
    • 6-Chloro-1,3-dinitrobenzene
    • MeSH ID: D004137
    • NSC 6292
    • 1-Chloro-2,4-dinitrobenzene
    • 2,4Dinitrophenyl chloride
    • 1Chloro2,4dinitrobenzol
    • EN300-18084
    • 2,4-dinitro-chlorobenzene
    • Dinitrochlorobenzene (VAN)
    • 2,4-DINITROCHLOROBENZENE (MART.)
    • 2,4-dinitrochlorbenzene
    • EPA Pesticide Chemical Code 055102
    • 1-Chloro-2,4-dinitrobenzeen [Dutch]
    • NCGC00256396-01
    • W-100123
    • CHEMBL292687
    • 1-Cloro-2,4-dinitrobenzene [Italian]
    • 1Chloro2,4dinitrobenzeen
    • NSC-6292
    • 6Chloro1,3dinitrobenzene
    • 1-Chlor-2,4-dinitrobenzol
    • 1-Chloro-2,4-dinitrobenzene 100 microg/mL in Methanol
    • DNPCl
    • 1-CHLORO-2,4-DINITROBENZENE [MI]
    • 1-CHLORODINITROBENZENE
    • 2,4-dinitro-chloro-benzene
    • STR01511
    • 1-Chloro-2,4-dinitrobenzene, >=99%
    • 1-CLORO-2,4-DINITROBENZENE (ITALIAN)
    • AI3-01053
    • SMR000857169
    • BBL009322
    • Benzene, 1chloro2,4dinitro
    • Tox21_201956
    • NCGC00164061-02
    • DTXCID00278
    • SCHEMBL39251
    • Z57160126
    • 1-CHLORO-2,4-DINITROBENZENE [HSDB]
    • Caswell No. 389C
    • BCP27853
    • 1-chloro-2,4-dinitro benzene
    • 1,3Dinitro4chlorobenzene
    • HMS2233O04
    • Tox21_302802
    • 1Chlor2,4dinitrobenzene
    • MLS001332460
    • 1-Chloro-2,4-dinitrobenzene, technical grade, 95%
    • CAS-97-00-7
    • 1-CHLORO-2,4-DINITROBENZEEN (DUTCH)
    • UNII-GE3IBT7BMN
    • GE3IBT7BMN
    • NS00003347
    • EINECS 202-551-4
    • 1-CHLORO-2, 4-DINITROBENZENE (DINITROCHLOROBENZENE)
    • 2,4-DINITROCHLOROBENZENE [MART.]
    • Benzene, 1-chloro-2,4-dinitro-
    • 2,4dinitrochlorobenzene
    • 1-Chloor-2,4-dinitrobenzeen [Dutch]
    • STK387094
    • MFCD00007075
    • 1-CHLORO-2,4-DINITROBENZENE-3,5,6-D3
    • 97-00-7
    • HSDB 5306
    • NSC6292
    • NCGC00259505-01
    • NCGC00164061-03
    • 2,4dinitro-1-chlorobenzene
    • 2,4-dinitro chlorobenzene
    • WLN: WNR BG ENW
    • BDBM50458521
    • 1-Chloro-2,4-dinitrobenzene, 97%
    • Epitope ID:110163
    • 1-CHLORO-2,4-DINITROBENZENE [WHO-DD]
    • 4Chloro1,3dinitrobenzene
    • chloro-2,4-dinitrobenzene
    • 2,4Dinitro1chlorobenzene
    • DB11831
    • 1-Chloro-2,4-dinitrobenzol [German]
    • 1-Chloro-2,4-dinitrobenzene, ~95%
    • F1908-0126
    • BIDD:ER0694
    • ClDNB
    • EC 202-551-4
    • CHEBI:34718
    • NCGC00164061-01
    • MLS001332459
    • 1Chlor2,4dinitrobenzol
    • DB-057658
    • 347840-12-4
    • 2-4 dinitrochlorobenzene
    • 1Chloor2,4dinitrobenzeen
    • 3-(3-hydroxy-2-methyl-4-oxo-1-pyridyl)propanoic acid
    • CCRIS 1799
    • AKOS000118946
    • Q209216
    • 1-CHLORO-2, 4-DINITROBENZENE {DINITROCHLOROBENZENE}
    • DTXSID6020278
    • 1Cloro2,4dinitrobenzene
    • +Expand
    • MFCD00007075
    • VYZAHLCBVHPDDF-UHFFFAOYSA-N
    • 1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H
    • [O-][N+](C1C=C([N+](=O)[O-])C(Cl)=CC=1)=O
    • 613161

Computed Properties

  • 201.97800
  • 0
  • 0
  • 2
  • 201.9781343g/mol
  • 13
  • 224
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 91.6Ų

Experimental Properties

  • 3.20280
  • 91.64000
  • 2136
  • 1.5857
  • Insoluble
  • 315 °C(lit.)
  • 50.0 to 54.0 deg-C
  • Fahrenheit: 381.2 ° f < br / > Celsius: 194 ° C < br / >
  • alcohol: very slightly soluble (cold)(lit.)
  • Pale yellow or yellowish brown needle like crystals with bitter almond flavor [1]
  • Stable. Combustible. Incompatible with strong oxidizing agents, ammonia. Reacts violently with hydrazine hydrate.
  • Insoluble in water, soluble in ethanol \ ether [10]
  • 314

1-CHLORO-2,4-DINITROBENZENE Security Information

1-CHLORO-2,4-DINITROBENZENE Customs Data

  • 2904902000
  • China Customs Code:

    2904902000

    Overview:

    HS:2904902000 Dinitrobenzene chloride VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing Minimum tariff:5.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904902000 4-chloro-1,2-dinitrobenzene.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:5.5%.General tariff:20.0%

1-CHLORO-2,4-DINITROBENZENE Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Thiourea, nitrate (1:1) Solvents: Water ;  0 °C; 0 °C → rt; 1.3 h, rt
Reference
The novel usage of thiourea nitrate in aryl nitration
Meng, Ge; Zheng, Mei-Lin; Zheng, A-Qun; Wang, Mei; Shi, Juan, Chinese Chemical Letters, 2014, 25(1), 87-89

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Nitric acid ,  Fuming sulfuric acid
Reference
Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitrobenzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2-chloro-1,3-dinitrobenzene in sulfuric acid and oleum
Melhuish, Martin W.; Moodie, Roy B.; Payne, Malcolm A.; Schofield, Kenneth, Journal of the Chemical Society, 1988, (1988), 1637-42

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Nitric acid ;  4 h, 20 °C
Reference
Aromatic bromination in concentrated nitric acid
Andrievsky, Alexander M.; Lomzakova, Vera I.; Grachev, Mikhail K.; Gorelik, Mikhail V., Open Journal of Synthesis Theory and Applications, 2014, 3(2), 15-20

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  36 °C
Reference
Method and microchannel reactor for synthesis of dinitrochlorobenzene with high conversion ratio and selectivity
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Fuming nitric acid ,  Fuming sulfuric acid ;  10 min, 70 °C; 30 min, 70 °C
Reference
Self-power continuous nitrification method and devices
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  50 °C; 65 °C; 45 min, 90 °C; 45 min, 90 °C
Reference
Method for continuously preparing dinitrochlorobenzene by using multiple dinitration reactors in tandem
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Nitric acid ,  Nitrous oxide ;  rt; 70 min, 50 °C
1.2 Solvents: Water ;  cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Method for preparing 2,4-dinitrochlorobenzene via eco-friendly nitration
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Fuming nitric acid Solvents: Water ;  rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  0.5 h
1.3 Reagents: Water
Reference
Viologen compounds and preparation of the same
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: 2927462-57-3 Solvents: Water ;  12 h, rt → 80 °C
Reference
Polyethyleneimine type ammonium salt ionic liquid as catalyst for nitration reaction and preparation method thereof
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Tungsten oxide (WO3) ,  Disodium phosphate ,  Sodium molybdate (Na2MoO4) ,  Pyridinium, 1-(3-sulfopropyl)-, sulfate (1:1) ;  rt → 55 °C; 3 h, 55 °C
1.2 Reagents: Nitric acid Solvents: Water ;  24 h, 70 °C
1.3 neutralized
Reference
Preparation of dinitrochlorobenzene by nitration of chlorobenzene catalyzed by ionic liquid
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Ethylammonium nitrate ;  > 1 min, rt
1.2 Reagents: Trifluoromethanesulfonic anhydride ;  0 °C; 9 h, 0 °C → 40 °C
Reference
Ethylammonium Nitrate (EAN)/Tf2O and EAN/TFAA: Ionic Liquid Based Systems for Aromatic Nitration
Aridoss, Gopalakrishnan; Laali, Kenneth K., Journal of Organic Chemistry, 2011, 76(19), 8088-8094

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  rt; 70 °C; 70 °C → 100 °C; 2 h, 100 - 105 °C
Reference
Synthesis and application of a special colorant used in preparing yellow polyurethane elastic membrane
Yin, Zhigang; Guo, Haiyan; Qian, Hengyu; Zhang, Tongyan; Qin, Jinwan; et al, Yingyong Huaxue, 2014, 31(8), 901-910

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  < 55 °C; 1 h, 80 °C; cooled
Reference
A new synthetic route to 1,3-diamino-5-methylamino-2,4,6-trinitrobenzene
Zhang, Xue-mei; Dong, Hai-shan; Zhou, Zhi-ming; He, Xing, Hanneng Cailiao, 2009, 17(5), 523-526

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride ,  Chlorotrimethylsilane ,  Sodium nitrite Solvents: Carbon tetrachloride
Reference
One step conversion of anilines to aryl halides using sodium nitrite and halotrimethylsilane
Lee, Jong Gun; Cha, Hee Tae, Tetrahedron Letters, 1992, 33(22), 3167-8

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride Solvents: Acetonitrile
1.2 Reagents: Water Solvents: Diethyl ether
Reference
Halodediazoniations of Dry Arenediazonium o-Benzenedisulfonimides in the Presence or Absence of an Electron Transfer Catalyst. Easy General Procedures To Prepare Aryl Chlorides, Bromides, and Iodides
Barbero, Margherita; Degani, Iacopo; Dughera, Stefano; Fochi, Rita, Journal of Organic Chemistry, 1999, 64(10), 3448-3453

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Chlorobenzene ;  5 h, 95 °C
Reference
Synthesis, characterisation and effects of molecular structure on phase behavior of 4-chloro-1,3-diazobenzene bent-core liquid crystals with high photosensitivity
Lu, Jinying; Qu, Yi; Yan, Daoren; Zhang, Zhiyong ; Guan, Jintao; et al, Liquid Crystals, 2022, 49(4), 442-455

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  5 h, 95 °C
Reference
Synthesis of 4-chloro-1,3-diazobenzene bent-cores liquid crystals and characterizations of their mesogenic behaviors and photoisomerization phenomena
Lu, Jinying; Zhang, Zelong; Yan, Daoren; Zhang, Zhiyong; Guan, Jintao; et al, ChemRxiv, 2020, , 1-30

Synthetic Circuit 18

Reaction Conditions
1.1 0.15 MPa, 50 °C; 75 °C
Reference
Preparation of 2,4-dinitrochlorobenzene by continuous tube nitration of chlorobenzene
Li, Qingqiang; Guo, Wali; Wang, Yang; Han, Juntao; Liu, Hui; et al, Jingxi Shiyou Huagong, 2014, 31(2), 20-24

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Phosphorus pentoxide ,  Zinc chloride Solvents: Dimethylformamide
Reference
A new modification of the Vilsmeier-Haack reaction
Zbarskii, V. L., Zhurnal Organicheskoi Khimii, 1991, 27(11), 2460-1

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
Alkyl nitrite-metal halide deamination reactions. Part IV. Nitrosative oxidation of arylhydrazines by alkyl nitrites and copper(II) halides
Doyle, Michael P.; Siegfried, Bernard; Fobare, William F., Tetrahedron Letters, 1977, (31), 2655-8

1-CHLORO-2,4-DINITROBENZENE Raw materials

1-CHLORO-2,4-DINITROBENZENE Related Literature